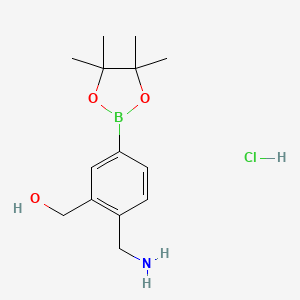
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is a complex organic compound that features a boronic ester group and an aminomethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the boronic ester group through a reaction between a phenylboronic acid derivative and a suitable alcohol under acidic conditions. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques allow for precise control over reaction parameters, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the boronic ester can produce a borane derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe for studying enzyme activity. The aminomethyl group can be modified to attach fluorescent tags, allowing for the visualization of enzyme interactions in live cells.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the boronic ester group can be used to design proteasome inhibitors, which are a class of drugs used in cancer treatment.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers with unique electronic properties.
Mécanisme D'action
The mechanism of action of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride depends on its specific application. In the context of enzyme inhibition, the boronic ester group can form a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction can be highly specific, targeting particular enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and hydroxyl groups, making it less versatile in certain reactions.
(4-(Aminomethyl)phenyl)boronic Acid: Similar structure but lacks the dioxaborolan group, affecting its reactivity and stability.
(2-(Aminomethyl)phenyl)methanol: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Uniqueness
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is unique due to the presence of both the boronic ester and aminomethyl groups, which provide a combination of reactivity and stability not found in simpler compounds. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Propriétés
Formule moléculaire |
C14H23BClNO3 |
|---|---|
Poids moléculaire |
299.60 g/mol |
Nom IUPAC |
[2-(aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C14H22BNO3.ClH/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)11(7-12)9-17;/h5-7,17H,8-9,16H2,1-4H3;1H |
Clé InChI |
FGKLOCCSVWAUTE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



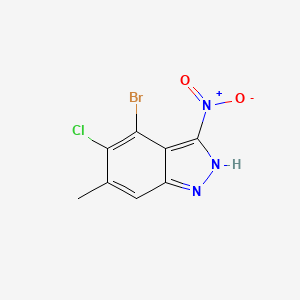

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
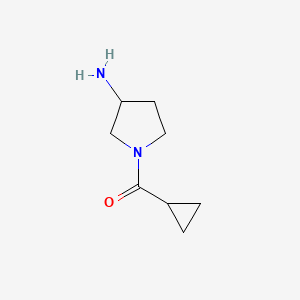

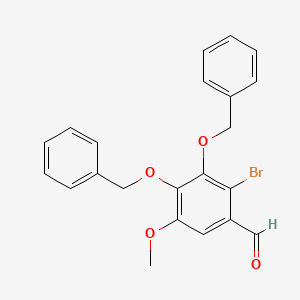
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
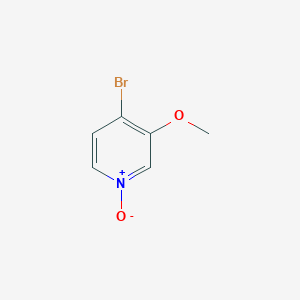
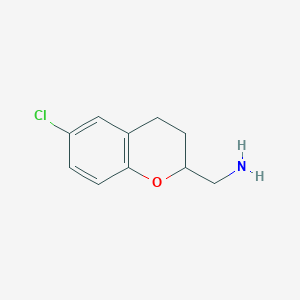
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
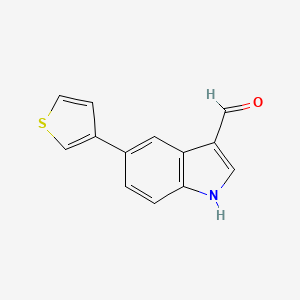
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)

